molecular formula C7H3ClFN3 B577990 5-Chloro-8-fluoropyrido[3,4-b]pyrazine CAS No. 1374652-17-1

5-Chloro-8-fluoropyrido[3,4-b]pyrazine

Cat. No. B577990
CAS RN: 1374652-17-1
M. Wt: 183.57
InChI Key: USDIRSJFHPHMAS-UHFFFAOYSA-N
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Description

5-Chloro-8-fluoropyrido[3,4-b]pyrazine is a chemical compound with the molecular formula C7H3ClFN3 . It has a molecular weight of 183.57 . This compound is used in various research and industrial applications .


Molecular Structure Analysis

The InChI code for 5-Chloro-8-fluoropyrido[3,4-b]pyrazine is 1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-8-fluoropyrido[3,4-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anti-Cancer Activity

5-Chloro-8-fluoropyrido[3,4-b]pyrazine derivatives have shown promising anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran compounds, which share a structural motif with 5-Chloro-8-fluoropyrido[3,4-b]pyrazine, were found to exhibit significant anti-lung cancer activity. These compounds, upon undergoing various chemical transformations, yielded derivatives that tested positively against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Synthesis of Derivatives

The synthesis of 3-amino-4-fluoropyrazoles highlights the utility of fluorinated pyrazoles as building blocks in medicinal chemistry. These derivatives are of interest due to their potential for further functionalization, offering a versatile toolkit for developing novel therapeutic agents (Surmont et al., 2011).

Photovoltaic Applications

A new fluoropyrido[3,4-b]pyrazine-based polymer was synthesized for improving photovoltaic performance. This development represents a significant advancement in the field of polymer chemistry, where the synthesized polymer exhibited a power conversion efficiency (PCE) over 6.0%, marking the highest PCE among PP-based polymers reported till that time (Wang et al., 2017).

Antibacterial Activity

Research into pyrazine and pyridine derivatives has also shown that these compounds have notable antibacterial properties. A study on new pyrazine and pyridine derivatives revealed significant in vitro activity against various strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Foks et al., 2005).

Metal-Organic Frameworks (MOFs)

A Zn-MOF with pyrazine decorated pores was developed as a delivery system for 5-fluorouracil, demonstrating the compound's utility in inducing apoptosis in human ovarian cancer cells and inhibiting their growth. This research illustrates the potential of pyrazine derivatives in creating biofriendly and efficient drug delivery systems (Yan et al., 2020).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chloro-8-fluoropyrido[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-6-5(4(9)3-12-7)10-1-2-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDIRSJFHPHMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271316
Record name Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374652-17-1
Record name Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374652-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,4-b]pyrazine, 5-chloro-8-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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